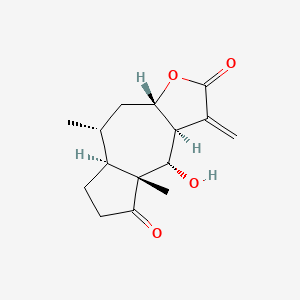

Carpesiolin

Description

Overview of Sesquiterpene Lactones in Natural Product Chemistry

Sesquiterpene lactones (SLs) represent a vast and structurally diverse class of secondary metabolites predominantly found in plants, especially within the Asteraceae family. researchgate.netresearchgate.netnih.gov These compounds are characterized by a 15-carbon skeleton, which is formed from three isoprene (B109036) units, and feature a distinctive γ-lactone ring. researchgate.netrsc.org The rich structural variety of SLs, with over 5000 reported structures, arises from different carbocyclic skeletons and numerous modifications like hydroxylation, esterification, and epoxidation. nih.gov The main structural subtypes include germacranolides, guaianolides, eudesmanolides, heliangolides, and pseudoguaianolides. nih.gov

The significant interest in sesquiterpene lactones within natural product chemistry stems from their broad spectrum of biological activities. researchgate.netect-journal.kz These activities include anti-inflammatory, antimicrobial, antiviral, cytotoxic, and antitumor properties. researchgate.netnih.gov A key chemical feature responsible for many of these biological effects is the α-methylene-γ-lactone moiety, which can react with biological nucleophiles such as the sulfhydryl groups of amino acids like cysteine in proteins and enzymes. researchgate.netresearchgate.net This reactivity allows SLs to modulate various cellular processes, making them a focal point of research for the development of new therapeutic agents. nih.govect-journal.kz

Historical Context of Carpesiolin Discovery and Initial Characterization

This compound was first isolated from the fruits of Carpesium abrotanoides alongside carabrone (B157551), another bioactive compound. researchgate.netresearchgate.netmdpi.com This initial work identified this compound as an antifungal agent, while carabrone exhibited antibacterial properties. researchgate.netresearchgate.net The plant Carpesium abrotanoides, a member of the Asteraceae family, has a history of use in traditional Chinese, Korean, and Japanese medicine for treating various ailments, including infections and inflammatory conditions. researchgate.netmdpi.com

The structure of this compound was elucidated through spectroscopic methods and its total synthesis. tandfonline.comjst.go.jpugent.be It was identified as a pseudoguaianolide (B12085752) sesquiterpene. ebi.ac.ukd-nb.info Further investigations of Carpesium species have led to the isolation of numerous other sesquiterpene lactones, highlighting the genus as a rich source of these natural products. researchgate.netd-nb.inforesearchgate.net The initial discovery and characterization of this compound spurred further research into its chemical properties and biological potential. jst.go.jpenu.kztandfonline.com

Significance of this compound as a Natural Product Scaffold in Bioactive Compound Research

A "natural product scaffold" refers to the core chemical structure of a molecule derived from a natural source, which can be chemically modified to create a library of new compounds with potentially enhanced or novel biological activities. biorxiv.orgresearchgate.netmdpi.com Natural products like this compound provide unique and biologically relevant three-dimensional structures that are often different from those found in typical synthetic compound libraries. biorxiv.orgnih.gov These scaffolds are considered "privileged" because they have evolved to interact with biological macromolecules. mdpi.com

This compound's pseudoguaianolide skeleton serves as a valuable scaffold for several reasons. Its inherent biological activity, particularly its antifungal and anti-inflammatory properties, makes it an attractive starting point for the development of new therapeutic agents. mdpi.comebi.ac.uk The presence of multiple functional groups on the this compound molecule, including hydroxyl groups and the lactone ring, allows for targeted chemical modifications. researchgate.net Researchers can use these sites to synthesize derivatives and study their structure-activity relationships (SAR), aiming to improve potency, selectivity, and pharmacokinetic properties. ect-journal.kzmonash.edu The unique and complex architecture of the this compound scaffold also presents interesting challenges and opportunities for total synthesis, driving innovation in synthetic organic chemistry. jst.go.jpresearchgate.netubc.ca

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aS,5R,5aS,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-10,12-13,17H,2,4-6H2,1,3H3/t7-,9+,10+,12-,13+,15+/m1/s1 |

InChI Key |

IOUNDPHKKPZPKB-GSNHZRAGSA-N |

SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Carpesiolin

Botanical Sources within the Genus Carpesium

The genus Carpesium, belonging to the Asteraceae family, comprises approximately 21 to 24 species of perennial herbs found across Europe and Asia, with a notable presence in the mountainous regions of Southwest China. nih.govresearchgate.net Various species within this genus are known to produce a diverse array of secondary metabolites, including sesquiterpene lactones like carpesiolin. nih.gov

Carpesium abrotanoides L. is a significant botanical source of this compound. nih.govnih.govscispace.comscilit.com This perennial herb is widely distributed in Eastern Asia, including regions of China, Japan, Korea, India, Iran, Myanmar, and Vietnam. nih.gov Research has consistently identified this compound among the various sesquiterpene lactones isolated from the aerial parts and whole plant of C. abrotanoides. nih.govthieme-connect.com In some studies, this compound was obtained as an antifungal component from this plant. researchgate.netscispace.com Other sesquiterpene lactones often isolated alongside this compound from this species include carabrone (B157551), carabrol (B2578234), granilin, and ivaxillin. thieme-connect.comresearchgate.net

Carpesium rosulatum Miq. is another species within the genus that has been identified as a source of this compound. researchgate.netacademicjournals.orgtandfonline.com This plant is found in South Korea and has been used in traditional medicine. tandfonline.comscispace.com Investigations into the chemical constituents of C. rosulatum have led to the isolation of several sesquiterpene lactones, with this compound being among the reported compounds. researchgate.netacademicjournals.orgtandfonline.comscispace.com Chloroform (B151607) extracts of the whole plant have shown significant cytotoxic activity, prompting further phytochemical analysis that led to the identification of compounds like this compound. researchgate.net

While C. abrotanoides and C. rosulatum are prominent sources, this compound has also been reported in other plants. For instance, it has been isolated from Inula hupehensis and Inula hookeri. ebi.ac.ukthieme-connect.com The genus Carpesium itself is known for producing a variety of structurally diverse metabolites, and species such as C. cernuum, C. divaricatum, C. lipskyi, C. triste, and C. macrocephalum have been phytochemically investigated, revealing a range of terpenoids and flavonoids. nih.gov

Table 1: Botanical Sources of this compound

| Species | Family | Part(s) Used for Isolation |

|---|---|---|

| Carpesium abrotanoides L. | Asteraceae | Aerial parts, Whole plant |

| Carpesium rosulatum Miq. | Asteraceae | Whole plant |

| Inula hupehensis | Asteraceae | Aerial parts |

Extraction Techniques from Plant Material

The initial step in phytochemical research is the extraction of bioactive compounds from the plant matrix. For this compound, conventional solvent extraction methods are typically employed.

Traditional extraction techniques are widely used for obtaining crude extracts from plant materials, which then undergo further separation and purification.

Maceration is a common and straightforward solid-liquid extraction method used to isolate compounds from plants. mdpi.comoleumdietetica.es The process involves soaking the coarse or powdered plant material in a selected solvent within a sealed container at room temperature, sometimes with gentle heating. mdpi.come3s-conferences.org This allows the solvent to penetrate the plant cells and dissolve the target compounds. mdpi.com

For the extraction of compounds like this compound, dried and powdered plant parts, such as the aerial parts of C. abrotanoides, are typically used. thieme-connect.comnih.gov The plant material is immersed in a solvent, and the mixture is left to stand for a period ranging from hours to several days, often with periodic stirring or shaking to enhance extraction efficiency. oleumdietetica.ese3s-conferences.org The choice of solvent is critical and depends on the polarity of the target compound. Methanol is a common solvent used for the initial extraction of sesquiterpene lactones from Carpesium species. thieme-connect.com Following maceration, the solid plant residue is separated from the liquid extract by filtration. nih.gov The resulting filtrate, containing a mixture of phytochemicals including this compound, is then concentrated, usually under reduced pressure, to yield a crude extract. thieme-connect.comnih.gov This crude extract is the starting point for subsequent chromatographic techniques to isolate the pure compound. thieme-connect.com Although simple, maceration can be time-consuming and may require large solvent volumes. mdpi.comscielo.br

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Carabrone |

| Carabrol |

| Granilin |

Conventional Methods

Soxhlet Extraction

Soxhlet extraction is a classic laboratory technique designed for the continuous extraction of compounds from a solid material with a limited solubility in the chosen solvent. wikipedia.org This method ensures a thorough extraction by repeatedly washing the sample with fresh, condensed solvent. bcluae.com

The process begins with placing the dried and powdered plant material into an extraction thimble. epa.gov This thimble is situated in the main chamber of the Soxhlet apparatus, which is placed on top of a flask containing the extraction solvent and below a reflux condenser. wikipedia.org The solvent is heated to its boiling point; its vapor travels up a distillation arm and is then condensed back into a liquid, which drips into the thimble. wikipedia.org The chamber fills with the warm solvent, extracting the desired compound. Once the solvent reaches a specific level, a siphon mechanism automatically returns the solvent, now containing the extract, to the distillation flask. wikipedia.orgbcluae.com This cycle repeats, concentrating the analyte in the flask. bcluae.com While this method is exhaustive, its primary drawbacks are the long duration required and the large volume of solvent consumed. phcogrev.com

Hydrodistillation

Hydrodistillation is a traditional distillation method used to isolate essential oils and other volatile compounds from plant materials. wisdomlib.orgtnau.ac.in The technique involves boiling the plant material with water, which causes the volatile components to be released from the plant's oil glands. tnau.ac.in

In this process, steam and the liberated volatile compounds are carried together into a condenser. hielscher.com After cooling, the resulting liquid, a mixture of water and essential oil, is collected in a separator. Here, the oil naturally separates from the water due to their immiscibility and density difference. tnau.ac.in A variation of this method, known as cohobation, involves returning the distillate water to the still to be re-boiled, which helps minimize the loss of components that are slightly soluble in water. tnau.ac.in While effective for volatile substances, hydrodistillation is generally less suitable for extracting non-volatile compounds like this compound.

Advanced and Green Extraction Techniques

Driven by the need for more sustainable and efficient processes, several advanced extraction techniques have been developed. These methods often offer reduced extraction times, lower solvent consumption, and improved yields compared to conventional approaches.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (ultrasound) to enhance the extraction process. mdpi.com The primary mechanism behind UAE is acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent. This process generates intense local pressures and temperatures, disrupting plant cell walls and improving the penetration of the solvent into the plant matrix, which accelerates mass transfer. mdpi.com

The efficiency of UAE is influenced by several key parameters, including sonication time, temperature, solvent choice, and ultrasonic power or amplitude. plos.orgajol.info Studies have shown that optimizing these factors can lead to significantly higher yields in shorter timeframes. mdpi.complos.org For example, research on other plant compounds has demonstrated that adjusting temperature and sonication time can maximize the recovery of phenolics and antioxidant capacity. plos.orgajol.info UAE is considered a green technique due to its reduced processing times and lower energy consumption compared to traditional methods. mdpi.com

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction of target compounds. anton-paar.com The mechanism involves two main processes: ionic conduction and dipolar rotation of molecules within the solvent and sample matrix. sciopen.com This rapid, localized heating creates pressure within the plant cells, leading to the rupture of the cell walls and the release of bioactive compounds into the solvent. sciopen.commdpi.com

Key factors affecting MAE efficiency include microwave power, extraction time, solvent type, and the sample-to-solvent ratio. sciopen.commdpi.com MAE offers significant advantages, such as dramatically reduced extraction times (often from hours to minutes), decreased solvent consumption, and potentially higher extraction yields. phcogrev.comanton-paar.com The technique can be performed in both open and closed-vessel systems, with closed systems allowing for extraction at temperatures above the solvent's normal boiling point by maintaining high pressure. sciopen.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a highly selective and environmentally friendly extraction method that uses a supercritical fluid as the solvent. nih.govmdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. Carbon dioxide (CO₂) is the most commonly used solvent in SFE because it is non-toxic, non-flammable, and easily removed from the final product. mdpi.com

The solvating power of supercritical CO₂ can be precisely controlled by adjusting the pressure and temperature. mdpi.com For extracting moderately polar compounds like sesquiterpene lactones, a small amount of a polar co-solvent, such as ethanol (B145695), is often added to the CO₂ to modify its polarity and enhance extraction efficiency. mdpi.comresearchgate.net Research on other sesquiterpene lactones has demonstrated that optimizing parameters like pressure, temperature, and co-solvent percentage is crucial for maximizing yield. mdpi.com For instance, one study found the best conditions for extracting sesquiterpene lactones from chicory roots were 350 bar, 40 °C, and 10% ethanol as a co-solvent. mdpi.comnih.gov

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that uses conventional solvents at elevated temperatures and pressures, keeping them below their critical points. mdpi.comcsic.es These conditions increase the efficiency of the extraction process by enhancing analyte solubility, increasing mass transfer rates, and decreasing solvent viscosity, which allows for better penetration into the sample matrix. csic.es

The high pressure maintains the solvent in a liquid state even at temperatures above its atmospheric boiling point. mdpi.com PLE is valued for its speed, reduced solvent consumption compared to methods like Soxhlet, and the potential for automation. csic.esnih.gov The selection of solvent, temperature, pressure, and the number of extraction cycles are key parameters that must be optimized to achieve high recovery rates. nih.gov The versatility of PLE allows for the use of a wide range of solvents, including green solvents like water and ethanol, making it an adaptable and powerful extraction tool. csic.es

Data Tables

Table 1: Comparison of this compound Extraction Methodologies

| Extraction Method | Principle | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction via solvent reflux and siphon. bcluae.com | Exhaustive extraction, well-established procedure. | Long extraction times, high solvent consumption, potential thermal degradation of compounds. phcogrev.com |

| Hydrodistillation | Separation of volatile compounds using boiling water or steam. tnau.ac.in | Simple, inexpensive, effective for essential oils. hielscher.com | Inefficient for non-volatile compounds like this compound, potential for hydrolysis. |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. mdpi.com | Reduced extraction time and solvent use, improved yields, suitable for thermolabile compounds. mdpi.com | Requires specialized equipment, potential for radical formation. |

| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and sample matrix, causing cell rupture. sciopen.com | Extremely fast, reduced solvent volume, high efficiency. anton-paar.commdpi.com | Requires polar solvents for effective heating, risk of localized overheating. sciopen.com |

| Supercritical Fluid Extraction (SFE) | Extraction with a fluid (e.g., CO₂) above its critical temperature and pressure. mdpi.com | Highly selective, produces clean extracts, environmentally friendly (uses CO₂). mdpi.com | High initial equipment cost, may require polar co-solvents for certain compounds. mdpi.comresearchgate.net |

| Pressurized Liquid Extraction (PLE) | Extraction with liquid solvents at elevated temperatures and pressures. mdpi.com | Fast, efficient, low solvent use, automatable. csic.esnih.gov | High equipment cost, potential degradation of heat-sensitive compounds if not optimized. mdpi.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethanol |

| Methanol |

| Chloroform |

High-Voltage Electrical Discharges (HVED)

High-Voltage Electrical Discharges (HVED) represent a novel, non-thermal extraction technology. The technique is founded on the principle of generating an electrical breakdown in a liquid medium, which creates physical forces like shockwaves and chemical processes through the formation of reactive species. chromatographyonline.com This process can enhance the extraction of bioactive compounds by disrupting plant cell walls. A typical HVED system includes a high-voltage generator and a reactor containing the plant material mixed with a solvent. chromatographyonline.com The application of high-voltage pulses leads to the formation of cold plasma, which facilitates the release of intracellular components. chromatographyonline.com

While HVED is considered an efficient and environmentally friendly method for extracting various bioactive compounds from plant matrices, its specific application for the extraction of this compound has not been documented in the reviewed scientific literature. mdpi.com

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is a green extraction method that employs specific enzymes to break down the complex matrix of plant cell walls, thereby facilitating the release of bioactive compounds. inacom.nlresearchgate.net The primary mechanism involves the enzymatic hydrolysis of major cell wall components like cellulose, pectin, and hemicellulose, which increases the permeability of the cell wall and allows for the efficient extraction of intracellular substances. inacom.nlphenomenex.com Commonly used enzymes include cellulases, pectinases, and amylases. inacom.nl

The EAE process is valued for its specificity and operation under mild conditions, which helps in preserving the structural integrity of thermolabile compounds. researchgate.net Despite its successful application for the extraction of various phytochemicals, there is no specific mention in the surveyed literature of EAE being used for the isolation of this compound from Carpesium species.

Chromatographic Separation and Purification Strategies

Following initial solvent extraction, crude extracts containing this compound undergo several chromatographic steps to isolate the pure compound.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby minimizing the risk of irreversible sample adsorption. nih.govlongdom.org The separation is based on the differential partitioning of solutes between two immiscible liquid phases. longdom.org In HSCCC, one liquid phase is held stationary by a strong centrifugal force while the other mobile phase is pumped through it, enabling continuous mixing and separation. nih.gov

The selection of a suitable two-phase solvent system is critical for achieving successful separation. longdom.org Although HSCCC is a powerful tool for the separation and purification of natural products, its specific use for the isolation of this compound is not detailed in the available research. However, a review mentions that purification of sesquiterpene lactones from Carpesium abrotanoides has been achieved using a combination of HPLC and HSCCC. nih.govmdpi.com

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of this compound from crude plant extracts. thieme-connect.comtandfonline.comscitechnol.com This method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. researchgate.net

In the isolation of this compound, silica (B1680970) gel is the most commonly used stationary phase. thieme-connect.commdpi.comscitechnol.com The crude extract is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is used to elute the compounds. Fractions are collected sequentially and analyzed for the presence of the target compound. Further purification of this compound-containing fractions often involves additional chromatographic steps, such as using Sephadex LH-20, a size-exclusion chromatography medium. thieme-connect.com

Table 1: Examples of Column Chromatography Parameters for this compound Isolation

| Plant Source | Stationary Phase | Mobile Phase (Eluent) | Research Finding |

| Carpesium abrotanoides | Silica Gel | Gradient of Chloroform (CHCl₃) and Methanol (MeOH) (20:1, 10:1, 5:1) | This initial column chromatography step yielded 7 fractions from the chloroform-soluble extract, which were further processed to isolate this compound. thieme-connect.com |

| Carpesium cernuum | Silica Gel (100-200 mesh) | Gradient of Petroleum Ether and Ethyl Acetate (B1210297) (EtOAc) (99:1 to 10:1) | The ethyl acetate residue was subjected to silica gel chromatography, resulting in 16 fractions. scitechnol.com |

| Carpesium cernuum | Silica Gel | n-hexane - Dichloromethane (CH₂Cl₂) - MeOH (20:30:1) | A subfraction was rechromatographed using this solvent system to further purify the compounds. tandfonline.com |

| Carpesium cernuum | Sephadex LH-20 | Acetone - MeOH (1:5) | This step was used for further purification of fractions obtained from silica gel chromatography. tandfonline.com |

| Carpesium rosulatum | Lobar A (Merck) | Dichloromethane (CH₂Cl₂) / Ethyl Acetate (EtOAc) (9:1 ~ 7:3) | A fraction was purified using a Lobar A column to yield three main compounds. academicjournals.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the final purification and analysis of this compound. thieme-connect.comtandfonline.com It offers high resolution and sensitivity, separating compounds based on their interactions with the stationary phase under high pressure.

Preparative HPLC is often employed to obtain highly pure this compound from enriched fractions obtained through column chromatography. tandfonline.com Reversed-phase columns, such as C18, are commonly used, where separation is based on the hydrophobicity of the molecules. tandfonline.com A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used with a gradient elution to achieve optimal separation. nih.gov

Table 2: Examples of High-Performance Liquid Chromatography (HPLC) Parameters for this compound Purification

| Plant Source | HPLC Column Type | Mobile Phase (Eluent) | Flow Rate | Research Finding |

| Carpesium cernuum | Preparative Econosil C-18 (10 x 250mm) | Acetonitrile (MeCN) / Methanol (MeOH) (3:1–1:2) | 1.0 mL/min | Four compounds, including this compound, were purified from a subfraction using preparative HPLC. tandfonline.com |

| Carpesium abrotanoides | Not specified | Acetonitrile (CH₃CN) / Water (H₂O) or Methanol (MeOH) / H₂O gradient | Not specified | HPLC was used as a final purification step for isolated sesquiterpene lactones. nih.govnih.gov |

Synthetic Strategies for Carpesiolin and Its Analogues

Total Synthesis Approaches

The total synthesis of carpesiolin has been achieved through different routes, reflecting the evolution of synthetic methodologies. These approaches have focused on the stereocontrolled construction of the characteristic hydroazulene core and the installation of the reactive α-methylene-γ-lactone moiety.

One of the initial total syntheses of (±)-carpesiolin, the racemic form of the molecule, successfully established its structure. acs.org A notable strategy commenced from a perhydroindanone derivative, which was subsequently converted to a perhydroazulenone through a key ring expansion reaction. jst.go.jp This approach hinged on the careful control of stereochemistry at multiple centers throughout the synthetic sequence.

Enantiospecific Synthesis

An elegant approach to producing a single, specific enantiomer of a chiral molecule is through enantiospecific synthesis, which utilizes a readily available, enantiomerically pure starting material from the "chiral pool." In the case of this compound, a formal enantiospecific synthesis of (+)-carpesiolin has been accomplished. ubc.ca

This synthesis commenced from the naturally occurring and enantiopure (-)-camphor (B167293). ubc.caresearchgate.net Through a series of chemical transformations, (-)-camphor was converted into key intermediates, namely a ketal-enone and various hydroxy-ketones. ubc.caresearchgate.net The preparation of these specific intermediates constitutes a formal synthesis because these compounds have been previously converted to (+)-carpesiolin, thus formally completing its enantiospecific synthesis. ubc.ca This strategy ensures the absolute stereochemistry of the final product is directly inherited from the starting material.

| Starting Material | Key Intermediate(s) | Target Molecule | Reference |

| (-)-Camphor | Ketal-enone, Hydroxy-ketones | Formal synthesis of (+)-Carpesiolin | ubc.caresearchgate.net |

Stereoselective Synthesis

A critical aspect of any total synthesis of a complex molecule like this compound is the control of relative stereochemistry, known as stereoselective synthesis. This involves reactions that preferentially form one stereoisomer over others.

In the total synthesis of (±)-carpesiolin, several key stereoselective steps were crucial for the successful construction of the target molecule. One such critical step was the stereocontrolled introduction of the α-methyl group at the C-10 position of a perhydroindanone intermediate. jst.go.jp Another pivotal transformation was the stereoselective reduction of a cycloheptenone intermediate, which exclusively yielded the α-oriented allylic alcohol necessary for subsequent steps. The careful selection of reagents and reaction conditions was paramount to achieving the desired stereochemical outcome in these transformations.

Semisynthesis and Chemical Modification Pathways

Information regarding the specific semisynthesis or chemical modification of this compound is not extensively documented in the scientific literature. However, the chemical modification of related pseudoguaianolides is an active area of research, driven by the desire to understand structure-activity relationships and to develop new compounds with enhanced or novel biological properties. scirp.org

These modifications often target the reactive α-methylene-γ-lactone moiety, which is a common feature in many sesquiterpene lactones and is known to be crucial for their biological activity. scirp.orgmdpi.com Common chemical transformations include:

Modification of the Michael Acceptor: The α,β-unsaturated carbonyl system of the lactone ring can act as a Michael acceptor. Modifications can include the creation of derivatives that alter the reactivity of this system. scirp.org

Introduction of New Functional Groups: Functional groups such as hydroxyl groups can be introduced into the pseudoguaiane skeleton through oxidation reactions, for instance, a Rubottom oxidation. scirp.org

Selective Reductions: The reduction of ketone functionalities within the core structure, for example through a Luche reduction, can provide new analogues with different stereochemistry and polarity. scirp.org

These general strategies for modifying pseudoguaianolides offer a blueprint for how this compound could be derivatized to explore its chemical space and potentially modulate its biological profile.

| Modification Strategy | Target Moiety/Reaction | Potential Outcome | General Reference |

| Michael Acceptor Modification | α-methylene-γ-lactone | Altered reactivity and biological activity | scirp.org |

| Rubottom Oxidation | Core skeleton | Introduction of hydroxyl groups | scirp.org |

| Luche Reduction | Keto functions | Selective reduction to alcohols | scirp.org |

Derivatives and Structure Activity Relationship Sar Studies of Carpesiolin

Design and Synthesis of Carpesiolin Derivatives

The exploration of a compound's therapeutic potential often involves the rational design and synthesis of its derivatives. ajchem-a.comnih.govdovepress.com This process allows medicinal chemists to enhance potency, improve selectivity, and optimize pharmacokinetic properties. ug.edu.ge For a natural product like this compound, a typical starting point for derivatization would involve modifying its key functional groups. These include the hydroxyl groups, the epoxide ring, and the α,β-unsaturated γ-lactone moiety.

The synthesis of analogs generally involves a series of chemical reactions to introduce new functional groups or alter existing ones. kcl.ac.uk Common strategies include esterification or etherification of hydroxyl groups, opening of the epoxide ring with various nucleophiles, and modification of the lactone ring. While numerous studies report the isolation of this compound and related sesquiterpenoids from natural sources like Inula hupehensis, extensive research detailing the design and synthesis of a broad series of this compound derivatives for SAR analysis is not widely documented in publicly available literature. sci-hub.seresearchgate.net The development of such a library would be a critical step to fully elucidate its structure-activity profile.

Methodologies for SAR Analysis

SAR analysis is a cornerstone of drug discovery that connects the structural features of a molecule to its biological activity. ug.edu.gedrugdesign.org These analyses can be broadly categorized into qualitative and quantitative approaches. ug.edu.gecanada.ca

Qualitative SAR involves analyzing how discrete, non-numerical changes in a molecule's structure affect its biological activity. ug.edu.ge This is an iterative process where a lead compound, in this case this compound, is structurally modified, and the resulting analogs are tested for biological activity. scribd.com By comparing the activity of the derivatives to the parent compound, researchers can infer the importance of specific functional groups. kcl.ac.ukscribd.com

For this compound, a qualitative SAR study would aim to answer questions such as:

Is the α-methylene-γ-lactone moiety essential for activity?

How does the stereochemistry of the various chiral centers influence potency?

What is the role of the hydroxyl groups and the epoxide ring in target binding?

The results of such an analysis help to build a conceptual model of the pharmacophore—the essential features required for bioactivity. scribd.com

Quantitative Structure-Activity Relationship (QSAR) modeling builds on qualitative SAR by establishing a mathematical relationship between the chemical structure and the biological activity. researchgate.net QSAR models aim to predict the activity of novel compounds before they are even synthesized, thereby accelerating the drug discovery process. nih.gov

The QSAR process generally involves several key steps:

Data Set Preparation : A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation : For each molecule, a wide range of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological features. researchgate.net

Model Development : Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. researchgate.net

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure it is robust and reliable. nih.gov

While QSAR is a powerful and widely used technique in medicinal chemistry, the development of specific QSAR models for this compound derivatives is contingent upon the availability of a suitable dataset of synthesized analogs and their corresponding biological data. researchgate.net

Identification of Key Pharmacophores and Structural Features for Bioactivity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. dergipark.org.trdovepress.com Identifying the pharmacophore of this compound is essential for designing new molecules with improved or more specific activity. arxiv.org Based on its structure and the known SAR of related sesquiterpene lactones, several key features of this compound can be identified as potentially crucial for its biological activity.

The α,β-unsaturated γ-lactone ring, a common feature in many bioactive sesquiterpene lactones, is a key structural alert. This moiety can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (like cysteine) in biological macromolecules, which is often a key mechanism for their activity. The hydroxyl groups and the oxygen atom of the epoxide ring can act as hydrogen bond acceptors or donors, facilitating specific interactions within a receptor's binding pocket.

The table below outlines the principal structural features of this compound and their hypothesized contribution to its pharmacophoric profile.

| Structural Feature | Potential Pharmacophoric Role | Contribution to Bioactivity |

| α,β-Unsaturated γ-Lactone | Michael Acceptor | Covalent bond formation with target proteins. |

| Hydroxyl (-OH) Groups | Hydrogen Bond Donor/Acceptor | Anchoring the molecule in the target's binding site through specific hydrogen bonds. |

| Epoxide Ring | Hydrogen Bond Acceptor / Alkylating Agent | Potential for hydrogen bonding or covalent interaction upon ring-opening. |

| C8-Stereocenter | Steric and Conformational Control | Influences the overall 3D shape and orientation of functional groups for optimal receptor fit. |

| Hydrophobic Skeleton | Hydrophobic Interactions | Non-polar interactions with hydrophobic pockets in the target protein. |

These features collectively define the likely pharmacophore of this compound. A comprehensive SAR study, involving the synthesis and testing of carefully designed derivatives, would be required to experimentally validate the importance of each of these structural components.

Biosynthetic Pathways of Carpesiolin

Proposed Pathways for Sesquiterpene Lactone Production

The journey to Carpesiolin and other STLs begins with primary metabolism, which supplies the basic building blocks. tandfonline.comup.ac.zaicm.edu.pl Isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized through the cytosolic mevalonate (B85504) (MVA) pathway and/or the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. icm.edu.plmdpi.comacademicjournals.org These C5 units are condensed to form the C15 compound farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids. tandfonline.comup.ac.za

The biosynthesis of the sesquiterpene skeleton is initiated by the following key stages:

Cyclization of FPP: The first committed step is the cyclization of the linear FPP molecule into a cyclic sesquiterpene hydrocarbon. wur.nl For the vast majority of STLs found in the Asteraceae family, this reaction is catalyzed by a germacrene A synthase (GAS), which produces (+)-germacrene A. tandfonline.comresearchgate.netresearchgate.net

Oxidation and Lactonization: The germacrene A backbone undergoes a series of oxidative modifications. A key multi-step oxidation of the isopropenyl side chain, catalyzed by a cytochrome P450 enzyme (germacrene A oxidase), converts germacrene A into germacrene A acid. tandfonline.comacademicjournals.orgresearchgate.net

Formation of Costunolide (B1669451): Another cytochrome P450 enzyme, costunolide synthase, hydroxylates germacrene A acid at the C6 position. up.ac.zaacademicjournals.orgmdpi.com This is followed by a spontaneous dehydration and cyclization to form the γ-lactone ring, yielding (+)-costunolide. up.ac.zanih.gov Costunolide is a crucial branch-point intermediate, serving as the precursor for numerous classes of STLs, including germacranolides, eudesmanolides, and guaianolides. up.ac.zamdpi.com

Formation of the Guaianolide Skeleton: To proceed towards a pseudoguaianolide (B12085752) like this compound, the germacranolide skeleton of costunolide must first be rearranged into a guaianolide. This is accomplished by a kauniolide (B3029866) synthase, a P450 enzyme that converts costunolide to the guaianolide kauniolide, thereby forming the characteristic 5/7 fused-ring system. nih.gov

Formation of the Pseudoguaianolide Skeleton: The final skeletal arrangement for this compound is a pseudoguaianolide, which differs from a guaianolide in the position of a methyl group (at C5 instead of C4). icm.edu.plresearchgate.net The biosynthetic pathways leading to pseudoguaianolides are not fully understood, but they are proposed to arise from guaianolide precursors through complex skeletal rearrangements. acs.orgnih.gov Recent studies suggest that highly oxidized 8,12-guaianolides can serve as precursors, where stereoelectronic factors and the presence of peroxide intermediates may drive the necessary C-C bond migration to yield the pseudoguaianolide core. acs.orgnih.gov

Enzymatic Steps and Intermediates in this compound Biosynthesis

The proposed biosynthetic pathway to the this compound skeleton is orchestrated by several key enzymes, primarily from the terpene synthase and cytochrome P450 families. The major enzymatic functions and the intermediates they produce are outlined below.

| Enzyme | Enzyme Class | Substrate | Product(s) | Function |

| Farnesyl Pyrophosphate Synthase (FPS) | Prenyltransferase | IPP + DMAPP | Farnesyl Pyrophosphate (FPP) | Forms the universal C15 precursor for sesquiterpenes. icm.edu.placademicjournals.org |

| Germacrene A Synthase (GAS) | Sesquiterpene Synthase (STS) | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | Catalyzes the first committed cyclization step. tandfonline.comresearchgate.net |

| Germacrene A Oxidase (GAO) | Cytochrome P450 (CYP71AV) | (+)-Germacrene A | Germacrene A acid | Performs a three-step oxidation of the isopropenyl side chain via alcohol and aldehyde intermediates. tandfonline.comnih.gov |

| Costunolide Synthase (COS) | Cytochrome P450 | Germacrene A acid | (+)-Costunolide | Catalyzes C6-hydroxylation, leading to spontaneous lactone ring formation. academicjournals.orgresearchgate.net |

| Kauniolide Synthase (KLS) | Cytochrome P450 (CYP71) | (+)-Costunolide | Kauniolide | Converts the germacranolide skeleton to a guaianolide skeleton. nih.gov |

| Additional P450s & other enzymes | Oxidoreductases, etc. | Guaianolide intermediates | Pseudoguaianolide skeleton | Perform further hydroxylations, oxidations, and skeletal rearrangements to form the final pseudoguaianolide core. acs.orgnih.gov |

Key Intermediates in the Proposed Pathway:

| Intermediate | Chemical Class | Description |

| Farnesyl Pyrophosphate (FPP) | Acyclic Prenyl Pyrophosphate | The universal C15 precursor for all sesquiterpenoid biosynthesis. tandfonline.comup.ac.za |

| (+)-Germacrene A | Germacranolide | A ten-membered ring sesquiterpene hydrocarbon; the first cyclic intermediate. tandfonline.comresearchgate.net |

| Germacrene A acid | Germacranolide | The oxidized product of Germacrene A, ready for lactonization. academicjournals.orgresearchgate.net |

| (+)-Costunolide | Germacranolide | A key branch-point intermediate with a formed lactone ring, precursor to many STL classes. up.ac.zamdpi.comnih.gov |

| Kauniolide | Guaianolide | An early guaianolide intermediate with the characteristic 5/7 bicyclic ring system. researchgate.netnih.gov |

Genetic Basis and Regulation of Biosynthesis

The production of this compound and other sesquiterpene lactones is a tightly regulated process, controlled at the genetic and developmental level. Research in various Asteraceae species has revealed several key aspects of this regulation.

Gene Clustering: In several plant species, including chicory, the genes responsible for the early steps of STL biosynthesis (such as GAS, GAO, and COS) are not randomly distributed throughout the genome. Instead, they are often found co-located in physical gene clusters. wur.nl This proximity may facilitate the co-regulation and inheritance of the entire metabolic pathway.

Tissue-Specific Expression: The biosynthesis of STLs is frequently localized to specialized secretory structures, most notably glandular trichomes on the surface of leaves, stems, and floral parts. mdpi.comnih.gov Studies have shown that the genes encoding sesquiterpene synthases and modifying P450s are highly upregulated in these trichomes, which are the primary factories for STL production and sequestration. wur.nlnih.gov

Hormonal and Transcriptional Regulation: The expression of STL biosynthetic genes is controlled by a network of transcription factors (TFs). icm.edu.plresearchgate.net In several Asteraceae plants, TFs from the AP2/ERF and bHLH families have been identified as positive regulators of the pathway. researchgate.netresearchgate.net The activity of these TFs and, consequently, the entire biosynthetic pathway can be induced by phytohormones, particularly jasmonates (e.g., methyl jasmonate). researchgate.net This links STL production to the plant's defense signaling pathways, as these compounds often serve as deterrents to herbivores and pathogens.

Pharmacological Activities of Carpesiolin: Pre Clinical Investigations

In Vitro Anti-cancer/Antiproliferative Effects

Carpesiolin and related compounds from the Carpesium genus have demonstrated notable cytotoxic and antiproliferative activities against a range of human cancer cell lines.

Human Tumor Cell Line Studies (e.g., A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15, HepG-2, HL60)

Extracts from Carpesium species, which contain sesquiterpene lactones like this compound, have shown significant cytotoxic activity against various human tumor cell lines. researchgate.netresearchgate.netresearchgate.netnih.gov For instance, chloroform (B151607) extracts from Carpesium rosulatum exhibited noteworthy antiproliferative effects against A549 (lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (skin cancer), XF498 (central nervous system cancer), and HCT15 (colon cancer) cell lines. researchgate.netnih.gov Similarly, sesquiterpene lactones isolated from Carpesium faberi were found to be effective against A549, SK-OV-3, and SK-MEL-2 cells. researchgate.net

Studies on Carpesium abrotanoides have also identified several sesquiterpene lactones with considerable cytotoxic potential against A549, SK-MEL-2, SK-OV-3, HCT-15, and XF-498 cell lines, with some compounds showing potent effectiveness comparable to the chemotherapy drug cisplatin. mdpi.com The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells. researchgate.netmdpi.com

Interactive Table: In Vitro Anticancer Activity of Compounds from Carpesium Species

| Cell Line | Cancer Type | Plant Species Source | Observed Effect | Reference |

|---|---|---|---|---|

| A549 | Lung Cancer | Carpesium rosulatum, C. faberi, C. abrotanoides | Significant cytotoxic/antiproliferative activity | researchgate.netresearchgate.netnih.govmdpi.com |

| SK-OV-3 | Ovarian Cancer | Carpesium rosulatum, C. faberi, C. abrotanoides | Significant cytotoxic/antiproliferative activity | researchgate.netresearchgate.netnih.govmdpi.com |

| SK-MEL-2 | Skin Cancer | Carpesium rosulatum, C. faberi, C. abrotanoides | Significant cytotoxic/antiproliferative activity | researchgate.netresearchgate.netnih.govmdpi.com |

| XF-498 | CNS Cancer | Carpesium rosulatum, C. abrotanoides | Significant cytotoxic/antiproliferative activity | researchgate.netnih.govmdpi.com |

| HCT-15 | Colon Cancer | Carpesium rosulatum, C. abrotanoides | Significant cytotoxic/antiproliferative activity | researchgate.netnih.govmdpi.com |

| HepG-2 | Liver Cancer | Carpesium abrotanoides | Cytotoxic potential | mdpi.com |

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. ebi.ac.uk This activity is primarily attributed to its ability to inhibit key inflammatory mediators.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

A key mechanism of this compound's anti-inflammatory action is the inhibition of nitric oxide (NO) production. ebi.ac.ukresearchgate.net Overproduction of NO is a hallmark of inflammatory conditions. nih.govnih.govscielo.br Studies have shown that this compound can potently inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines. ebi.ac.ukresearchgate.net This inhibition of NO synthesis is a crucial aspect of its potential to mitigate inflammatory responses. nih.govscielo.brtermedia.pl

Cell-based Inflammation Models (e.g., LPS-induced RAW264.7 macrophages)

The anti-inflammatory effects of this compound have been specifically evaluated using the RAW264.7 macrophage cell line, a standard model for studying inflammation. ebi.ac.ukresearchgate.netscielo.br When these cells are stimulated with LPS, they mimic an inflammatory response by producing various pro-inflammatory mediators. scielo.brnih.govdovepress.com Research has demonstrated that this compound can effectively suppress the inflammatory cascade in these LPS-induced RAW264.7 macrophages, further confirming its anti-inflammatory potential. ebi.ac.ukresearchgate.net

Anti-infective Activities

In addition to its anti-cancer and anti-inflammatory properties, this compound has been investigated for its potential against infectious agents, particularly the malaria parasite.

Antiplasmodial Efficacy (e.g., against Plasmodium falciparum)

Several studies have highlighted the antiplasmodial activity of compounds isolated from the Carpesium genus, including this compound, against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. tandfonline.comtandfonline.com Bioassay-guided fractionation of extracts from Carpesium cernum led to the isolation of sesquiterpenoid lactones that exhibited significant activity against the chloroquine-sensitive D10 strain of P. falciparum. tandfonline.comtandfonline.com The presence of an α-methylene-γ-lactone group in these compounds is considered crucial for their antiplasmodial action. tandfonline.com

Interactive Table: Antiplasmodial Activity of Compounds from Carpesium cernum

| Compound Type | Plasmodium falciparum Strain | Activity | Reference |

|---|

Antifungal Effects

This compound has demonstrated notable antifungal properties against various fungal species. dntb.gov.ua It was originally isolated from Carpesium abrotanoides as an antifungal component. researchgate.netresearchgate.net Research has shown its effectiveness against phytopathogenic fungi, which are responsible for significant crop losses. nih.govresearchgate.net

Studies have explored the structure-activity relationships of related compounds, indicating that the α-methylene-γ-butyrolactone moiety is crucial for the antifungal activity. nih.govresearchgate.net Derivatives of similar sesquiterpene lactones, like carabrone (B157551), have been synthesized and tested, showing that modifications at certain positions can significantly influence the antifungal potency. researchgate.netnih.govresearchgate.net For instance, certain ester derivatives of the related compound carabrol (B2578234) exhibited higher antifungal activity than carabrone itself against Colletotrichum lagenarium. researchgate.net

Table 1: Antifungal Activity of this compound and Related Compounds

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| This compound | Not specified | Antifungal component | researchgate.netresearchgate.net |

| Carabrone Derivatives | Colletotrichum lagenarium | Potent antifungal activity | researchgate.net |

| Carabrone Hydrazone Derivatives | Botrytis cinerea, Colletotrichum lagenarium | Considerable antifungal activities | nih.gov |

Antibacterial Properties

Pre-clinical investigations have indicated that this compound possesses antibacterial activity. dntb.gov.ua It was identified alongside carabrone as an antibacterial and antifungal component from Carpesium abrotanoides. researchgate.netresearchgate.net The antibacterial potential of compounds from the Carpesium genus has been a subject of interest, with studies showing that various extracts and isolated compounds can inhibit the growth of pathogenic bacteria. researchgate.netacademicjournals.org

The presence of an α-methylene-γ-butyrolactone skeleton in sesquiterpene lactones like this compound is believed to contribute to their biological activities, including their antibacterial effects. researchgate.net While specific data on the minimum inhibitory concentration (MIC) of pure this compound against a wide range of bacteria is not extensively detailed in the provided context, the general consensus from phytochemical studies supports its role as a potential antibacterial agent. researchgate.netmdpi.com

Antiparasitic/Anthelmintic Potential

This compound and extracts from Carpesium species have shown potential as antiparasitic and anthelmintic agents. researchgate.net The traditional use of Carpesium plants for treating parasitic infestations has prompted scientific investigation into their active constituents. researchgate.netdntb.gov.ua

Studies on extracts from Carpesii Fructus have demonstrated antiparasitic activity against Miamiensis avidus, a parasite affecting fish in aquaculture. researchgate.net The antiparasitic efficacy of natural products is a significant area of research, with many plant-derived compounds being investigated for their potential to combat various parasites. researchgate.netmdpi.comscielo.brku.edujyoungpharm.orgresearchgate.netjpionline.orgnih.gov While direct studies focusing solely on this compound's anthelmintic activity are not extensively detailed, the known bioactivity of sesquiterpene lactones suggests its potential in this area. researchgate.netdntb.gov.ua

Antioxidant Capacity

Several studies have highlighted the antioxidant potential of extracts from the Carpesium genus, which contains this compound. researchgate.net While direct and specific quantitative data on the antioxidant capacity of isolated this compound is limited in the provided search results, the general phytochemical profile of Carpesium species suggests the presence of compounds with antioxidant properties. researchgate.netscielo.org.penih.gov

Antioxidant activity is often attributed to phenolic and flavonoid compounds present in plant extracts. scielo.br Research on various plant extracts demonstrates a correlation between their phenolic content and their ability to scavenge free radicals, as measured by assays like DPPH and ABTS. scielo.brnih.gov The antioxidant potential of natural products is a key area of investigation for their potential health benefits. sciopen.com

Neuroprotective Potential

Recent research has pointed towards the neuroprotective potential of extracts from Carpesii fructus, the fruit of a Carpesium species from which this compound can be isolated. researchgate.netnih.gov Studies using cellular and Caenorhabditis elegans models of Parkinson's disease have shown that Carpesii fructus extract (CFE) can protect against neurotoxicity. researchgate.netnih.gov

The neuroprotective effects observed include increased cell viability, reduced apoptosis, suppression of reactive oxygen species (ROS) generation, and restoration of mitochondrial membrane potential. researchgate.netnih.gov Mechanistic studies suggest that these effects may be mediated through the modulation of signaling pathways such as the MAPK pathway. researchgate.netnih.gov While these studies were conducted on the whole extract, the presence of bioactive compounds like this compound suggests a potential contribution to these effects. Further research is needed to elucidate the specific role of this compound in neuroprotection. nih.govnih.gov

Enzyme Inhibitory Activities (e.g., α-Glucosidase)

This compound and related compounds have been investigated for their ability to inhibit various enzymes, with a particular focus on α-glucosidase. nih.govnih.govrsc.orgnih.govmdpi.comdergipark.org.trms-editions.clresearchgate.net α-Glucosidase inhibitors are of interest for their potential to manage postprandial hyperglycemia, a key factor in type 2 diabetes. mdpi.complos.orgmdpi.com

While direct studies on this compound's α-glucosidase inhibitory activity are not explicitly detailed, research on other natural products demonstrates the potential of plant-derived compounds as enzyme inhibitors. plos.orgmdpi.com For instance, studies on catechin (B1668976) and its polycondensate have shown significant α-glucosidase inhibitory activity, suggesting that molecular structure plays a crucial role in enzyme binding and inhibition. plos.org The investigation of natural compounds for enzyme inhibition is a promising area for the development of new therapeutic agents. nih.govnih.govmdpi.commdpi.com

Molecular Mechanisms of Action for Carpesiolin S Bioactivities

Signaling Pathway Modulation

Carpesiolin exerts its influence on cellular behavior by modulating several critical signaling pathways that govern processes like inflammation, cell proliferation, and survival.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. scienceopen.com In an inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitory protein. scienceopen.com Upon stimulation, a cascade of events leads to the release of this inhibitor and the translocation of NF-κB into the nucleus, where it initiates the transcription of pro-inflammatory genes. scienceopen.com Research indicates that this compound can inhibit the activation of the NF-κB pathway. researchgate.net This inhibitory action is a key mechanism behind its observed anti-inflammatory effects. scienceopen.comresearchgate.net For instance, in studies involving lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines, this compound has been shown to suppress the inflammatory response, a process linked to the downregulation of the NF-κB signaling pathway. scienceopen.comresearchgate.net

MAPK Signaling Pathway (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cascade involved in diverse cellular functions, including proliferation, differentiation, and stress responses. kegg.jpwikipedia.org This pathway consists of several distinct subfamilies, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. kegg.jp Evidence suggests that the neuroprotective effects of extracts containing this compound may be linked to the modulation of the MAPK signaling pathway, including ERK, JNK, and p38. researchgate.net Interference with these pathways has been shown to reduce the neuroprotective effects observed in both in vitro and in vivo models. researchgate.net The regulation of the MAPK pathway is a critical aspect of how this compound may influence cellular responses to external stimuli and stress. mdpi.comnih.gov

Akt/PI3K/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a vital intracellular signaling route that regulates the cell cycle, promoting cellular growth, proliferation, and survival. wikipedia.orgoncotarget.com Dysregulation of this pathway is a common feature in many cancers, leading to reduced apoptosis and increased proliferation. wikipedia.orgnih.gov this compound has been shown to influence this pathway, contributing to its anti-tumor activities. sci-hub.se Specifically, it has been observed to inhibit the Akt/mTOR signaling pathways. mdpi.com This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis, highlighting a significant mechanism for its potential anti-cancer effects. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

This compound has been found to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells, which are key strategies in cancer therapy. sci-hub.senih.gov

Research has demonstrated that this compound can arrest the cell cycle at the G2/M phase in a dose-dependent manner in human cancer cell lines. sci-hub.se This arrest prevents the cells from proceeding through mitosis, thereby inhibiting proliferation. nih.govoncotarget.com

Furthermore, this compound treatment has been shown to induce apoptosis. sci-hub.se This programmed cell death is often a consequence of the cell cycle arrest and is a desirable outcome in cancer treatment. mdpi.commdpi.com The induction of apoptosis by this compound is a critical component of its anti-tumor properties, effectively leading to the demise of cancerous cells. nih.govplos.org

Modulation of Enzyme Activities

This compound has been identified as a modulator of various enzyme activities, which contributes to its diverse biological effects. d-nb.infosciopen.com

One of the notable enzymatic activities influenced by this compound is the inhibition of α-glucosidase. researchgate.net This enzyme is involved in the digestion of carbohydrates, and its inhibition can help in managing blood glucose levels. Kinetic studies have revealed that the inhibition of α-glucosidase by extracts containing this compound is of a non-competitive nature. researchgate.net

Additionally, this compound has been implicated in the inhibition of other enzymes, contributing to its anti-inflammatory and other bioactivities. scienceopen.com The ability to modulate enzyme activity is a significant aspect of its mechanism of action. ru.nlamericanpharmaceuticalreview.comnih.govscielo.br For example, its anti-inflammatory effects are partly attributed to the inhibition of enzymes involved in the inflammatory cascade. scienceopen.com

Interaction with Cellular Targets (e.g., Receptors)

The biological effects of this compound are initiated by its interaction with specific cellular components, including receptors. libretexts.orgisarbioscience.de A ligand, such as this compound, binds to a specific receptor, triggering a cascade of intracellular events. openaccessjournals.com

While direct receptor binding studies for this compound are not extensively detailed in the provided context, its modulation of signaling pathways like NF-κB and MAPK suggests an interaction with upstream receptors that initiate these cascades. scienceopen.comresearchgate.net For instance, the inhibition of LPS-induced inflammation implies an interference with the Toll-like receptor 4 (TLR4) signaling pathway, as LPS is a known ligand for this receptor. scienceopen.com The binding of a ligand to a receptor induces conformational changes that are crucial for initiating a cellular response. openaccessjournals.comfrontiersin.org

The table below summarizes the key molecular mechanisms of this compound.

| Mechanism | Pathway/Process | Effect | Associated Bioactivity |

| Signaling Pathway Modulation | NF-κB Pathway | Inhibition of activation | Anti-inflammatory |

| MAPK Signaling Pathway (ERK, JNK, p38) | Modulation | Neuroprotection | |

| Akt/PI3K/mTOR Pathway | Inhibition | Anti-tumor | |

| Apoptosis and Cell Cycle Arrest | Cell Cycle | Arrest at G2/M phase | Anti-tumor |

| Apoptosis | Induction | Anti-tumor | |

| Enzyme Activity Modulation | α-glucosidase | Inhibition (non-competitive) | Hypoglycemic |

| Interaction with Cellular Targets | Receptors (e.g., TLR4) | Implied interference with signaling | Anti-inflammatory |

Analytical Methodologies in Carpesiolin Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in organic chemistry for determining the structure of complex molecules like carpesiolin. numberanalytics.com By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and their spatial arrangement. numberanalytics.com The primary spectroscopic methods employed in this compound research include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Circular Dichroism (CD). numberanalytics.comthieme-connect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the complete structural determination of organic compounds, including this compound. numberanalytics.comsemanticscholar.org It provides detailed information about the carbon-hydrogen framework of a molecule. pharmaknowledgeforum.com The process involves placing a sample, dissolved in a suitable deuterated solvent, into a strong magnetic field and irradiating it with radiofrequency waves. conductscience.com

Key NMR methodologies used in this compound research include:

1D NMR (¹H and ¹³C NMR):

¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. pharmaknowledgeforum.com

¹³C NMR reveals the number and types of carbon atoms in the molecule, such as methyl, methylene, methine, and quaternary carbons. pharmaknowledgeforum.com

2D NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) correlations, identifying adjacent protons in the molecular structure. pharmaknowledgeforum.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded carbon and proton atoms (¹³C-¹H). semanticscholar.orgpharmaknowledgeforum.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between carbons and protons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. pharmaknowledgeforum.com

The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound. thieme-connect.com

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. semanticscholar.orgmsu.edu In the context of this compound research, it is used to confirm the molecular formula. thieme-connect.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a particularly valuable variant. thieme-connect.comthieme-connect.com

Methodology: In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. youtube.com The solvent evaporates, leaving gas-phase ions that are then directed into the mass analyzer. youtube.com HR-ESI-MS provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of this compound. pubcompare.airesearchgate.net This is achieved by comparing the experimentally measured mass to the calculated mass for a proposed chemical formula. thieme-connect.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com Covalent bonds in a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. libretexts.org

Methodology: An IR spectrometer passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency. rsc.org The resulting spectrum shows absorption bands that are characteristic of specific functional groups. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as hydroxyl (-OH) groups, a carbonyl (C=O) group of the lactone ring, and carbon-carbon double bonds (C=C). researchgate.netspectroscopyonline.com

Circular Dichroism (CD) and Optical Rotation (e.g., [α]D)

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Circular dichroism (CD) and optical rotation are chiroptical techniques used to investigate the stereochemistry of such molecules. thieme-connect.combath.ac.uk

Circular Dichroism (CD) Spectroscopy:

Methodology: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bath.ac.ukphotophysics.com A CD spectrum provides information about the absolute configuration and conformation of the molecule in solution. ebi.ac.uk The structures of sesquiterpenes like this compound have been elucidated using spectroscopic methods including CD analysis. ebi.ac.uk

Optical Rotation ([α]D):

Methodology: Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. pharmaknowledgeforum.com The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is used to determine its enantiomeric purity and can help in assigning the absolute stereochemistry by comparison with known compounds. pharmaknowledgeforum.com

Chromatographic Analytical Methods

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from complex mixtures, such as plant extracts. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org The use of tandem MS (MS/MS) further enhances selectivity and sensitivity. nih.gov

Methodology:

Liquid Chromatography (LC): The sample mixture is first separated by high-performance liquid chromatography (HPLC). The components of the mixture are separated based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). thermofisher.com

Mass Spectrometry (MS/MS): As each component elutes from the LC column, it is introduced into the mass spectrometer. measurlabs.com In a tandem MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest (e.g., this compound) is selected, fragmented, and the resulting product ions are detected. wikipedia.org This process provides a high degree of certainty in the identification and allows for accurate quantification even in complex matrices. wikipedia.orgdntb.gov.ua

This technique is particularly useful for analyzing this compound in biological samples or plant extracts. wikipedia.orgdntb.gov.ua

Pre Clinical Research Models and Methodologies for Carpesiolin Investigation

In Vitro Cell Culture Models

In vitro studies are fundamental for the initial screening and mechanistic understanding of a compound's biological effects. These models use immortalized cell lines or primary cells cultured in a controlled laboratory environment.

Selection of Cell Lines for Specific Bioactivities

The choice of cell lines is dictated by the therapeutic area of interest. For investigating the anticancer potential of compounds from the Carpesium genus, a panel of human cancer cell lines is typically used. nih.gov These lines represent various types of cancer, allowing for a broad screening of a compound's cytotoxic or antiproliferative effects. For anti-inflammatory studies, macrophage cell lines are standard.

Table 1: Representative Cell Lines for Bioactivity Screening

No specific data is available for Carpesiolin in the search results. The following table is an example based on how related compounds are studied.

| Cell Line | Cell Type | Investigated Bioactivity |

| A549 | Human Lung Carcinoma | Anticancer / Cytotoxicity |

| SK-OV-3 | Human Ovarian Cancer | Anticancer / Cytotoxicity |

| SK-MEL-2 | Human Skin Melanoma | Anticancer / Cytotoxicity |

| HCT-15 | Human Colon Cancer | Anticancer / Cytotoxicity |

| RAW 264.7 | Mouse Macrophage | Anti-inflammatory |

Assays for Cell Proliferation, Viability, and Apoptosis

To quantify a compound's effect on cancer cells, several assays are employed to measure cell growth, survival, and mechanism of cell death. sartorius.com

Cell Proliferation and Viability Assays: These assays determine a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method where mitochondrial reductases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals. nih.gov The amount of formazan is proportional to the number of living cells. Similarly, the Sulforhodamine B (SRB) assay is used to measure cell density based on the measurement of cellular protein content. mdpi.com

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism for anticancer agents. Assays to detect apoptosis include Annexin V staining, which identifies the externalization of phosphatidylserine (B164497) on the cell membrane during early apoptosis. mdpi.com Caspase activity assays measure the activation of caspase enzymes (like caspase-3/7), which are central executioners of the apoptotic process. researchgate.net

Assays for Inflammation Markers

To evaluate anti-inflammatory properties, researchers often use macrophage cell lines like RAW 264.7, which can be stimulated to produce inflammatory mediators. nih.gov A key marker is nitric oxide (NO), an inflammatory signaling molecule. The Griess assay is a widely used colorimetric method to measure nitrite (B80452), a stable and soluble breakdown product of NO, in the cell culture medium. nih.govresearchgate.net A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity. mdpi.com Other inflammatory markers that can be measured include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. nih.govnih.govmdpi.com

Enzyme Activity Assays

Enzyme activity assays are crucial for determining if a compound acts by inhibiting a specific enzyme. creativebiomart.netthermofisher.com These assays are highly specific to the enzyme and pathway being investigated. For example, in inflammation research, the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2) can be measured, as these are key to the production of prostaglandins. mdpi.com The assay format can be colorimetric, fluorescent, or luminescent, where the substrate is converted into a measurable product by the enzyme. neogen.comyoutube.com Currently, there are no specific studies detailing the effect of this compound on particular enzyme activities.

In Vivo Animal Models

Selection of Animal Species (e.g., Rodents)

Rodents, such as mice and rats, are the most commonly used animal models in preclinical research due to their physiological similarities to humans, short life cycles, and ease of handling. nih.gov For anti-inflammatory studies, models like carrageenan-induced paw edema in rats or 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice are frequently employed. ijpras.comnih.govmdpi.com In these models, an inflammatory agent is administered, and the ability of the test compound to reduce the subsequent swelling (edema) is measured as an indicator of anti-inflammatory activity. There are no specific published in vivo studies using rodent models available for this compound.

Disease Models (e.g., LPS-induced inflammation models, in vivo parasite models)

The therapeutic potential of this compound and its related compounds is primarily investigated using animal models that mimic human diseases. These models are indispensable for understanding the compound's effect in a complex biological system.

Inflammation Models: Lipopolysaccharide (LPS)-induced inflammation is a widely used model to simulate acute inflammatory responses, particularly those seen in sepsis and endotoxic shock. nih.govnih.govnih.govmdpi.commdpi.comelsevierpure.com LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong immune response, leading to the production of pro-inflammatory mediators. nih.govmdpi.com While direct in vivo studies using LPS models specifically for this compound are not extensively documented, extracts from Carpesium abrotanoides, the plant source for many such sesquiterpenoids, have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by Toll-like receptor agonists, providing a rationale for their use. nih.gov

A key in vivo model used to test the anti-inflammatory effects of sesquiterpenoids from Carpesium abrotanoides is the 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis (AD)-like skin lesion model in mice. nih.gov This model is highly relevant for studying contact hypersensitivity and skin inflammation. Application of DNCB to the skin induces an immune response characterized by skin lesions and mast cell infiltration, mimicking the pathology of atopic dermatitis. nih.gov

Another relevant model is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis model in mice. frontiersin.org This model mimics the pathology of inflammatory bowel disease (IBD), where oral administration of DSS causes damage to the colonic epithelium, leading to inflammation, colon shortening, and histological damage. frontiersin.org Ethanol (B145695) extracts of Carpesium abrotanoides have demonstrated protective effects in this model, suggesting the potential of its constituent compounds, like this compound, in treating intestinal inflammation. frontiersin.org

Table 1: In Vivo Inflammation Models for Carpesium Sesquiterpenoids

| Disease Model | Inducing Agent | Animal | Key Pathological Features |

|---|---|---|---|

| Atopic Dermatitis | 2,4-dinitrochlorobenzene (DNCB) | KM Mice | AD-like skin lesions, mast cell infiltration |

| Ulcerative Colitis | Dextran Sulfate Sodium (DSS) | Mice | Colon shortening, histological damage, inflammatory cell infiltration |

In Vivo Parasite Models: The ethnobotanical use of Carpesium abrotanoides against various parasites provides a strong basis for investigating its active compounds in relevant in vivo models. nih.gov While specific in vivo studies on this compound are limited, the general class of sesquiterpene lactones has shown significant activity in models of trypanosomiasis and leishmaniasis. nih.govresearchgate.net